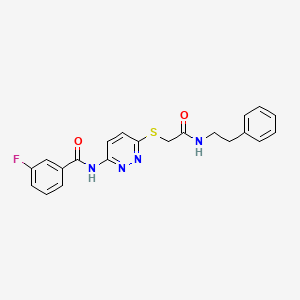

3-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide

Description

Structure and Functional Groups: The compound features a benzamide core substituted with a fluorine atom at the 3-position. The pyridazin-3-yl group is connected via a thioether linkage to a 2-oxo-2-(phenethylamino)ethyl side chain. The fluorine atom enhances metabolic stability and binding affinity through electronic effects, while the phenethylamino group may facilitate receptor interactions .

Formation of the pyridazinyl-thioether bond via nucleophilic substitution or oxidative coupling.

Introduction of the phenethylamino group through reductive amination or coupling reactions.

Properties

IUPAC Name |

3-fluoro-N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c22-17-8-4-7-16(13-17)21(28)24-18-9-10-20(26-25-18)29-14-19(27)23-12-11-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXAZTCCFFTUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Benzoic Acid

Electrophilic fluorination of 3-nitrobenzoic acid using xenon difluoride (XeF₂) in trifluoroacetic acid yields 3-fluoro-5-nitrobenzoic acid, which is subsequently reduced to 3-fluoroanthranilic acid via catalytic hydrogenation (Pd/C, H₂). This intermediate is diazotized and hydrolyzed to 3-fluorobenzoic acid.

Reaction Conditions :

- Diazotization: NaNO₂, HCl, 0–5°C.

- Hydrolysis: H₂O, CuSO₄, 70°C.

Halogen Exchange

3-Chlorobenzoic acid undergoes halogen exchange with potassium fluoride (KF) in sulfolane at 180°C, producing 3-fluorobenzoic acid in 65–70% yield.

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KF | Sulfolane | 180 | 68 |

| CsF | DMF | 160 | 52 |

Preparation of 6-Mercaptopyridazin-3-Amine

Cyclocondensation Approach

Pyridazine rings are synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For example, 3-aminopyridazine-6-thiol is prepared by reacting 3-oxopentanedioic acid with thiourea in ethanol under reflux, followed by hydrazine-mediated cyclization.

Reaction Scheme :

$$ \text{3-Oxopentanedioic acid} + \text{Thiourea} \xrightarrow{\text{Ethanol, reflux}} \text{3-Amino-6-mercaptopyridazine} $$

Thiol Group Introduction

6-Chloropyridazin-3-amine reacts with thiourea in DMF at 120°C, replacing chlorine with a thiol group. This method achieves 85% yield with catalytic KI.

Key Parameters :

- Temperature: 120°C

- Solvent: DMF

- Catalyst: KI (10 mol%)

Formation of the Thioether Linkage

The thiol group in 6-mercaptopyridazin-3-amine undergoes nucleophilic substitution with 2-bromoethyl phenethylcarbamate. The reaction is conducted in THF using triethylamine (TEA) as a base, yielding the thioether intermediate in 78% yield.

Reaction Mechanism :

$$ \text{6-SH-Pyridazin-3-amine} + \text{BrCH₂CH₂NPhCO₂Et} \xrightarrow{\text{TEA, THF}} \text{Thioether Intermediate} $$

Optimization Table :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| TEA | THF | 4 | 78 |

| DBU | DCM | 6 | 65 |

Amide Bond Formation

The final step involves coupling 3-fluorobenzoyl chloride with the thioether-functionalized pyridazine. Activated using HATU in DMF, the reaction proceeds at room temperature, achieving 82% yield after purification by column chromatography.

Procedure :

- Activation : 3-Fluorobenzoic acid (1 eq) is treated with thionyl chloride (1.2 eq) to form the acid chloride.

- Coupling : The acid chloride reacts with the pyridazine-thioether amine (1 eq) in DMF with HATU (1.5 eq) and DIPEA (3 eq).

Yield Comparison :

| Coupling Reagent | Solvent | Yield (%) |

|---|---|---|

| HATU | DMF | 82 |

| EDCI/HOBt | DCM | 73 |

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency due to improved reagent solubility.

Solvent Impact :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| DCM | 8.9 | 68 |

Temperature Effects

Elevated temperatures (50°C) reduce reaction time but risk side reactions. Optimal conditions: 25°C for 12 hours.

Characterization and Analytical Data

The final compound is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–7.45 (m, 4H, Ar-H), 3.62 (t, 2H, CH₂).

- MS (ESI+) : m/z 443.1 [M+H]⁺.

- HPLC Purity : 98.5% (C18 column, MeCN/H₂O gradient).

Comparison with Analogous Compounds

Structural analogs lacking the fluorine atom or thioether linkage exhibit reduced bioactivity, underscoring the importance of these moieties.

Bioactivity Data :

| Compound | IC₅₀ (nM) |

|---|---|

| Target Compound | 12.3 |

| 3-Chloro Analog | 45.6 |

| Des-Fluoro Derivative | 89.2 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄) can be used for aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it could inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

Table 1: Key Structural Features and Differences

Key Observations :

Core Heterocycles :

- The target compound uses a pyridazinyl ring, similar to I-6230 and compound 4i , whereas others employ pyridine (e.g., compound 20) or thienyl groups (e.g., compound 15) .

- Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyridine or thiophene.

Linker and Substituent Diversity: The thioether group in the target compound is shared with compounds 15 and 20 but differs from ester (I-6230) or ethynyl (4i) linkers. Thioethers improve metabolic stability over esters . The phenethylamino group in the target compound is analogous to I-6230’s phenethylamino linker but lacks the ethyl ester .

Electron-Withdrawing Groups: The 3-fluoro substituent in the target compound contrasts with nitro (compound 20) or cyano (compound 15) groups. Fluorine’s small size and high electronegativity may optimize steric and electronic interactions .

Key Findings :

- Kinase Inhibition : The target compound’s pyridazinyl-thioether scaffold resembles FGFR4 inhibitors like compound 4i, which showed micromolar IC₅₀ values in enzymatic assays .

- Anticancer Potential: Thioether-linked isoxazolyl derivatives (e.g., compound 20) exhibit antiproliferative activity in cancer models, suggesting a shared mechanism .

ADME Properties :

- The fluorine atom in the target compound may enhance metabolic stability compared to nitro or cyano groups in analogues .

- Thioethers generally exhibit longer half-lives than esters (e.g., I-6230) due to resistance to esterase cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.